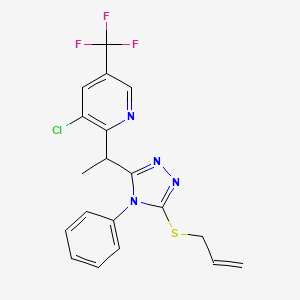

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

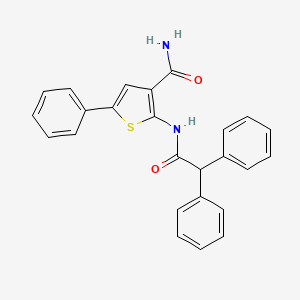

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic compound used in scientific research for its potential therapeutic properties. This compound is also known as TFA-1 and belongs to the class of pyrimidine derivatives. TFA-1 has been studied extensively for its pharmacological properties and has shown promising results in various preclinical studies.

Aplicaciones Científicas De Investigación

Anticancer Activity

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide and its derivatives have been explored for potential anticancer properties. Al-Sanea et al. (2020) investigated different aryloxy groups attached to the pyrimidine ring in related compounds. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial Activity

The derivatives of the compound have been studied for their antimicrobial properties. Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).

Antiasthma Agents

Research on triazolo[1,5-c]pyrimidines, related to the compound , indicates potential use as antiasthma agents. Medwid et al. (1990) found certain derivatives to be active as mediator release inhibitors, leading to further pharmacological study (Medwid et al., 1990).

Radioligand Imaging

Dollé et al. (2008) reported on the synthesis of derivatives as selective radioligands for imaging the translocator protein with positron emission tomography, indicating potential applications in diagnostic imaging (Dollé et al., 2008).

Drug Design and Antitumor Activities

Several studies focus on the design and synthesis of derivatives for antitumor activities. For instance, Jing (2011) synthesized derivatives with potential as analgesic and antipyretic agents, indicating a broad scope of pharmacological application (Jing, 2011).

Antioxidant Activity

The antioxidant potential of related compounds has also been explored. Dhakhda et al. (2021) synthesized a series of derivatives and tested them for antioxidant activity, highlighting the compound's potential in oxidative stress-related conditions (Dhakhda et al., 2021).

Molecular Structure and Drug Likeness Studies

Studies like those by Mary et al. (2020) provide insight into the molecular structure, drug likeness, and potential applications of derivatives in treating conditions like COVID-19 (Mary et al., 2020).

Mecanismo De Acción

Target of Action

It has been used in the synthesis of polymers and hydrogels, suggesting that its primary role may be in the formation of these materials .

Mode of Action

The compound is involved in the formation of polymers through a reversible addition-fragmentation chain transfer (RAFT) copolymerization process . This process involves the formation of hydrogen bonds, which are crucial for the stability and mechanical strength of the resulting polymer .

Biochemical Pathways

The compound is involved in the RAFT copolymerization process, which is a type of controlled radical polymerization. This process allows for the precise control over the molecular weight of the polymer, and the ability to form complex architectures .

Pharmacokinetics

Given its use in the formation of polymers and hydrogels, it is likely that its bioavailability is influenced by the properties of these materials .

Result of Action

The result of the compound’s action is the formation of polymers with high mechanical strength and thermal stability . These polymers have been used in the fabrication of electrolytes for lithium-metal batteries, demonstrating their potential for use in advanced energy storage applications .

Action Environment

The action of the compound is influenced by environmental factors such as temperature. For example, the RAFT copolymerization process is temperature-dependent, and the resulting polymers exhibit thermo-reversible properties . Additionally, the performance of the lithium-metal batteries fabricated using these polymers can vary depending on the operating temperature .

Propiedades

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O3/c1-9-6-13(22)20(8-18-9)7-12(21)19-10-2-4-11(5-3-10)23-14(15,16)17/h2-6,8H,7H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPRLLJHOMSFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2436311.png)

![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)

![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2436318.png)

![N-[[4-(2,6-diethylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2436319.png)

![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2436329.png)